Sotorasib

Overview

Description

Sotorasib, marketed under the brand names Lumakras and Lumykras, is an anti-cancer medication specifically designed to target and inhibit the KRAS G12C mutation. This mutation is commonly found in various cancers, including non-small cell lung cancer. This compound is a groundbreaking drug as it is the first approved therapy targeting this specific mutation .

Preparation Methods

Synthetic Routes and Reaction Conditions

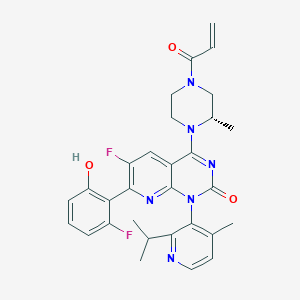

The synthesis of sotorasib involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Formation of the Pyrido[2,3-d]pyrimidin-2(1H)-one Core: This is achieved through a series of condensation reactions involving appropriate starting materials.

Introduction of Fluorine Atoms: Fluorination is a critical step, often carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

Coupling Reactions: The final stages involve coupling reactions to attach various functional groups, including the 2-fluoro-6-hydroxyphenyl and 4-methyl-2-(propan-2-yl)pyridin-3-yl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Automated Reaction Systems: To ensure consistency and efficiency.

Purification Techniques: Such as crystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Sotorasib undergoes several types of chemical reactions, including:

Oxidation: Typically involving reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound.

Scientific Research Applications

Efficacy in Non-Small Cell Lung Cancer

Sotorasib has been primarily studied in patients with advanced NSCLC harboring the KRAS G12C mutation. Key findings from pivotal clinical trials include:

- CodeBreaK 100 Study : This Phase II trial demonstrated an objective response rate (ORR) of 37% among 174 patients treated with this compound. The median progression-free survival (PFS) was reported at 6.8 months, with a median duration of response (DoR) of approximately 10 months .

- Long-Term Outcomes : A two-year analysis indicated that 33% of patients remained alive after treatment, with significant long-term benefits observed in specific subgroups, including those with lower baseline circulating tumor DNA (ctDNA) levels .

- Real-World Evidence : In a cohort of U.S. veterans, this compound exhibited an ORR of 34% and a median overall survival (OS) of 12 months, reinforcing its effectiveness outside clinical trial settings .

Comparison with Standard Treatments

This compound has shown improved efficacy compared to traditional chemotherapy options. In a head-to-head study against docetaxel, this compound resulted in better PFS (5.6 months vs. historical data indicating <4.5 months for docetaxel) and a more favorable toxicity profile .

Safety Profile

The safety profile of this compound is generally favorable, with most treatment-related adverse events being mild to moderate in severity. Common side effects include:

- Diarrhea (31%)

- Nausea (19%)

- Increased liver enzymes (15%)

Serious adverse events were infrequent, leading to treatment discontinuation in only 7% of cases .

Combination Therapies

Emerging research suggests that combining this compound with other therapeutic agents may enhance its efficacy:

- Checkpoint Inhibitors : Studies are underway to evaluate the effectiveness of combining this compound with immune checkpoint inhibitors, particularly in patients exhibiting high PD-L1 expression or specific co-mutations like STK11 .

Summary Table: Key Clinical Trial Results for this compound

| Study Name | Patient Population | Objective Response Rate | Median Progression-Free Survival | Median Overall Survival |

|---|---|---|---|---|

| CodeBreaK 100 | Advanced KRAS G12C-mutated NSCLC | 37% | 6.8 months | 12.5 months |

| Real-World Data | U.S. Veterans with NSCLC | 34% | 6 months | 12 months |

| This compound vs Docetaxel | Previously treated NSCLC | Improved efficacy | 5.6 months | Not specified |

Mechanism of Action

Sotorasib exerts its effects by irreversibly binding to the KRAS G12C mutant protein, inhibiting its activity. This inhibition prevents the downstream signaling pathways that promote cancer cell proliferation and survival. The primary molecular target is the KRAS G12C protein, and the pathways involved include the MAPK and PI3K signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Adagrasib: Another KRAS G12C inhibitor currently under investigation.

ARS-1620: A precursor to sotorasib with similar inhibitory properties.

Uniqueness

This compound is unique due to its irreversible binding mechanism and its status as the first approved KRAS G12C inhibitor. Its efficacy and safety profile have set a benchmark for future KRAS-targeted therapies .

Biological Activity

Sotorasib, a small molecule inhibitor targeting the KRAS G12C mutation, represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC). It functions by covalently binding to the mutant KRAS protein, locking it in an inactive conformation and preventing downstream oncogenic signaling. This article explores the biological activity of this compound, highlighting its efficacy, safety, and clinical implications based on diverse research findings.

This compound specifically targets the KRAS G12C mutation, which is prevalent in various cancers, particularly NSCLC. The drug binds covalently to the cysteine residue at position 12 of the KRAS protein, effectively inhibiting its function. This action disrupts the signaling pathways that promote tumor growth and survival, leading to reduced proliferation of cancer cells .

CodeBreaK 100 Trial

The pivotal CodeBreaK 100 trial evaluated the efficacy of this compound in patients with advanced NSCLC harboring the KRAS G12C mutation. Key findings from this trial include:

- Objective Response Rate (ORR) : 36% (95% CI: 28–45), with complete response (CR) in 2% and partial response (PR) in 35% of patients .

- Duration of Response : Median duration was 10 months, with 58% of patients maintaining response for at least six months .

- Progression-Free Survival (PFS) : The median PFS was approximately six months .

Safety Profile

This compound's safety profile was assessed through various studies. Common adverse effects include:

- Hepatotoxicity : High-grade liver toxicity was noted, particularly in patients with prior exposure to anti-PD-(L)1 therapies .

- Dose Adjustments : Approximately 37% of patients required dose adjustments due to toxicity; however, dose reduction was associated with improved PFS and overall survival (OS) .

Real-World Evidence

Recent studies have provided insights into this compound's effectiveness in real-world settings. For instance:

- A retrospective analysis involving U.S. veterans reported an ORR of 34%, with a median OS of 12 months .

- Patients receiving this compound as a first-line therapy exhibited similar PFS compared to those treated in clinical trials, suggesting potential broader applicability .

Brain Metastases

A notable case study highlighted the efficacy of this compound in a patient with untreated brain metastases from NSCLC. Despite exclusion from initial trials due to active brain lesions, this patient experienced a positive response to this compound, indicating its potential effectiveness even in challenging clinical scenarios .

Patient Demographics

The demographic data from various studies illustrate that this compound has been tested predominantly in older populations with a median age around 72 years and a majority being male . This demographic information is crucial for understanding treatment outcomes across different patient profiles.

Tables Summarizing Key Findings

| Study/Trial | Objective Response Rate | Median Duration of Response | Median Progression-Free Survival | Notable Toxicities |

|---|---|---|---|---|

| CodeBreaK 100 | 36% | 10 months | ~6 months | Hepatotoxicity |

| Real-World Veterans Study | 34% | 4 months | ~6 months | Dose reduction needed in 37% |

Q & A

Basic Research Questions

Q. What is the mechanism of action of Sotorasib in targeting KRAS G12C mutations, and how does this inform preclinical model selection?

this compound covalently binds to the KRAS G12C mutant protein, locking it in an inactive GDP-bound state, thereby inhibiting downstream MAPK signaling pathways (e.g., RAF/MEK/ERK) critical for tumor proliferation . For preclinical studies, researchers should prioritize in vitro models (e.g., KRAS G12C-mutated NSCLC cell lines) and in vivo patient-derived xenografts (PDXs) to validate target engagement and tumor regression. Dose-response experiments should include comparator agents (e.g., Adagrasib) to assess relative potency .

Q. What were the key efficacy outcomes from pivotal clinical trials (CodeBreaK 100/200), and how should these inform endpoint selection for early-phase trials?

In CodeBreaK 100 (phase II), this compound demonstrated an objective response rate (ORR) of 37.1% and median progression-free survival (PFS) of 6.8 months in pretreated NSCLC . CodeBreaK 200 (phase III) showed superior PFS vs. docetaxel (5.6 vs. 4.5 months; HR 0.66) . Early-phase trials should prioritize ORR, disease control rate (DCR), and duration of response (DoR) as primary endpoints, with PFS and overall survival (OS) reserved for later phases. Stratification by PD-L1 status and co-mutations (e.g., STK11) is critical for subgroup analyses .

Table 1: Key Efficacy Metrics from CodeBreaK Trials

| Trial Phase | ORR (%) | Median PFS (months) | Median OS (months) |

|---|---|---|---|

| CodeBreaK 100 (Phase II) | 37.1 | 6.8 | 12.5 |

| CodeBreaK 200 (Phase III) | 28.1 | 5.6 | 10.6 |

Q. What is the recommended dosage and administration protocol for this compound in clinical research settings?

The FDA/EMA-approved dose is 960 mg orally once daily. Dose reductions (480 mg → 240 mg) are permitted for toxicity management. Researchers must monitor hepatic enzymes (ALT/AST) and adjust dosing per protocol-specified guidelines. Pharmacokinetic studies indicate steady-state plasma concentrations are achieved by Day 8, supporting once-daily dosing .

Advanced Research Questions

Q. How do co-occurring mutations (e.g., STK11, KEAP1, TP53) influence response heterogeneity to this compound, and how should researchers adjust trial design to account for these factors?

Co-mutations in STK11 or KEAP1 are associated with reduced ORR (e.g., ORR drops to ~15% in STK11-mutant NSCLC) due to altered metabolic pathways and immune evasion . Investigators should:

- Stratify randomization by mutation status in phase II/III trials.

- Incorporate next-generation sequencing (NGS) panels to detect co-mutations at baseline.

- Use multivariate Cox regression models to isolate the impact of individual mutations on PFS/OS .

Q. What methodologies are recommended for reconciling real-world efficacy data with clinical trial outcomes for this compound?

Real-world studies (e.g., German/Italian cohorts) report lower ORR (28–32%) vs. CodeBreaK 100, likely due to older age, poorer ECOG status, and prior therapies . To address discrepancies:

- Apply propensity score matching to balance baseline characteristics.

- Use sensitivity analyses to exclude patients ineligible for clinical trials (e.g., brain metastases).

- Validate outcomes via independent radiological review to minimize bias .

Q. What experimental approaches are being explored to overcome resistance mechanisms in this compound-treated KRAS G12C-mutated NSCLC?

Primary resistance mechanisms include KRAS amplification, acquired secondary mutations (e.g., Y96D), and activation of bypass pathways (e.g., EGFR, AXL) . Current strategies include:

- Combination therapies : Co-administering this compound with SOS1 inhibitors (e.g., BAY 3498264) to block KRAS nucleotide cycling .

- Vertical pathway inhibition : Pairing with MEK or ERK inhibitors (e.g., Trametinib) to suppress reactivated signaling nodes.

- Immunotherapy integration : Testing this compound + anti-PD-1 agents to enhance T-cell infiltration in "cold" tumors .

Q. Methodological Guidance for Contradictory Data Analysis

- Handling discordant biomarker data : For studies reporting conflicting impacts of PD-L1 expression on this compound response, use meta-analytic frameworks (e.g., random-effects models) to quantify heterogeneity across trials .

- Addressing dosing controversies : The CodeBreaK 201 trial (NCT04933695) compares 960 mg vs. 240 mg doses; interim analyses should focus on exposure-response relationships and toxicity-adjusted efficacy .

Properties

IUPAC Name |

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQKSXLFSAEQCZ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099260 | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252403-56-6, 2296729-00-3 | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252403-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotorasib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2296729003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotorasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTORASIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2VM6UC8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.